Eicosanol

Descripción general

Descripción

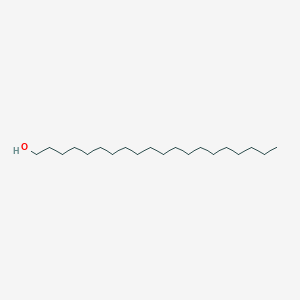

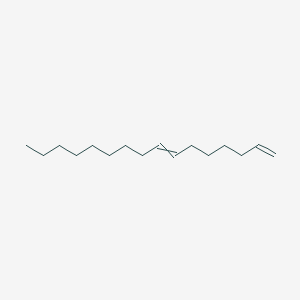

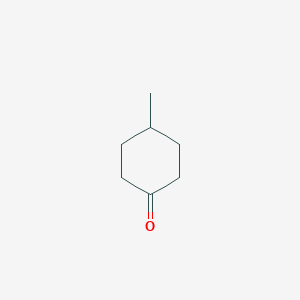

El alcohol araquidílico, también conocido como icosan-1-ol, es un alcohol graso de cadena lineal con 20 átomos de carbono. Es una sustancia cerosa que se utiliza comúnmente como emoliente en cosméticos. Este compuesto se obtiene típicamente mediante la hidrogenación del ácido araquídico o el ácido araquidónico, ambos presentes en el aceite de cacahuete . Su nombre deriva del nombre latino de la planta del cacahuete, "arachis" .

Aplicaciones Científicas De Investigación

El alcohol araquidílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia su función en el metabolismo de los lípidos y como componente de las membranas celulares.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como excipiente en formulaciones farmacéuticas.

Industria: Se utiliza como emoliente en cosméticos, lubricante en aplicaciones industriales y estabilizador en la producción de polímeros

Mecanismo De Acción

El mecanismo de acción del alcohol araquidílico implica su interacción con las bicapas lipídicas de las membranas celulares. Se integra en la bicapa lipídica, mejorando la fluidez y la estabilidad de la membrana. Esta interacción puede afectar varios procesos celulares, incluyendo la transducción de señales y la función de las proteínas de membrana .

Compuestos similares:

Alcohol behénico (docosanol): Un alcohol graso con 22 átomos de carbono, utilizado en cosméticos y productos farmacéuticos.

Alcohol cetílico (hexadecanol): Un alcohol graso con 16 átomos de carbono, comúnmente utilizado como emulsionante y agente espesante.

Alcohol estearílico (octadecanol): Un alcohol graso con 18 átomos de carbono, utilizado en productos de cuidado personal y como lubricante.

Comparación: El alcohol araquidílico es único debido a su longitud de cadena de carbono específica (20 carbonos), que le confiere propiedades físicas y químicas distintas. En comparación con el alcohol behénico, el alcohol araquidílico tiene un punto de fusión más bajo y diferentes características de solubilidad. Su longitud de cadena intermedia lo hace versátil para diversas aplicaciones, equilibrando las propiedades de los alcoholes grasos de cadena más corta y más larga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El alcohol araquidílico se sintetiza principalmente mediante la hidrogenación del ácido araquídico o el ácido araquidónico. El proceso de hidrogenación implica la adición de hidrógeno (H₂) al ácido en presencia de un catalizador, típicamente paladio o níquel, bajo condiciones de alta presión y temperatura .

Métodos de producción industrial: En entornos industriales, el alcohol araquidílico se produce mediante la hidrogenación catalítica de ácidos grasos derivados de fuentes naturales como el aceite de cacahuete. El proceso involucra los siguientes pasos:

Extracción: Los ácidos grasos se extraen del aceite de cacahuete.

Hidrogenación: Los ácidos grasos extraídos se someten a hidrogenación en presencia de un catalizador.

Purificación: El alcohol resultante se purifica mediante destilación y cristalización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El alcohol araquidílico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El alcohol araquidílico puede oxidarse para formar ácido araquídico.

Reducción: Puede reducirse para formar hidrocarburos.

Sustitución: Puede sufrir reacciones de sustitución nucleófila para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄).

Productos principales:

Oxidación: Ácido araquídico.

Reducción: Hidrocarburos.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Behenyl alcohol (docosanol): A fatty alcohol with 22 carbon atoms, used in cosmetics and pharmaceuticals.

Cetyl alcohol (hexadecanol): A fatty alcohol with 16 carbon atoms, commonly used as an emulsifier and thickening agent.

Stearyl alcohol (octadecanol): A fatty alcohol with 18 carbon atoms, used in personal care products and as a lubricant.

Comparison: Arachidyl alcohol is unique due to its specific carbon chain length (20 carbons), which imparts distinct physical and chemical properties. Compared to behenyl alcohol, arachidyl alcohol has a lower melting point and different solubility characteristics. Its intermediate chain length makes it versatile for various applications, balancing the properties of shorter and longer-chain fatty alcohols .

Propiedades

IUPAC Name |

icosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027272 | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8405 at 20 °C/4 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |

CAS No. |

629-96-9, 28679-05-2 | |

| Record name | 1-Eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.1 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of eicosanol?

A1: this compound has the molecular formula C20H42O and a molecular weight of 298.56 g/mol.

Q2: Does this compound exhibit polymorphism?

A: Yes, this compound exhibits polymorphism. At room temperature, it exists in two monoclinic forms: β and γ. The γ form is stable for even-numbered carbon chain alkanols, while the β form is stable for odd-numbered alkanols. Upon heating, both forms transform into a monoclinic rotator form (R'IV) just below the melting point. []

Q3: Is this compound found in biological systems?

A: Yes, this compound is found in the wax of the human tubercle bacillus, specifically in strain H-37. [] This finding raises the possibility of using this compound as a biomarker for differentiating between bacterial strains.

Q4: Can this compound be used to distinguish between different Mycobacterium species?

A: Yes, the presence and absence of specific fatty acids and alcohols, including this compound, can help differentiate Mycobacterium species. For instance, 2-eicosanol is a characteristic component of the M. avium complex, distinguishing it from other mycobacteria. [, , , ]

Q5: What is the potential application of this compound in cancer therapy?

A: Research suggests that a chloroform extract of Kielmeyera coriacea, containing this compound as a major constituent, exhibits cytotoxic activity against murine melanoma cells and various human tumor cell lines. This extract demonstrated promising antitumor activity both in vitro and in vivo, highlighting the potential of this compound and other constituents in cancer therapy. [, ]

Q6: Can this compound be used in phase change materials?

A: Yes, this compound has shown promise in developing form-stable phase change materials (PCMs). When incorporated into Polyvinyl Butyral-Poly(acrylic acid) (PVB-PAA) nanofibrous mats, this compound contributes to desirable thermal properties, making these materials suitable for thermal energy storage applications. []

Q7: What is the role of this compound in analytical chemistry?

A: this compound is often used as an internal standard in gas chromatography for quantifying other long-chain alcohols, particularly in analyzing mixtures like policosanol. [] It is also used as a derivatizing agent to improve the detection of alcohols in high-performance liquid chromatography. []

Q8: How can this compound be used to study molecular interactions at interfaces?

A: this compound serves as a model compound in Langmuir trough studies to investigate molecular interactions at the air-water interface. It helps understand phenomena like monolayer formation, phase behavior, and the impact of additives on interfacial properties. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)